molecular formula C35H35ClN4O3S B11208394 Btk-IN-32

Btk-IN-32

Cat. No.: B11208394
M. Wt: 627.2 g/mol
InChI Key: DWERBXWKJZHGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Btk-IN-32 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a quinoline core linked to an indazole scaffold. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography for purification. The reaction conditions are carefully controlled to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Btk-IN-32 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield reduced quinoline derivatives .

Scientific Research Applications

Btk-IN-32 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of Bruton tyrosine kinase and its effects on B-cell signaling pathways.

    Biology: Used to investigate the role of Bruton tyrosine kinase in B-cell development and function.

    Medicine: Explored as a potential therapeutic agent for B-cell malignancies and autoimmune diseases.

    Industry: Used in the development of new therapeutic agents targeting Bruton tyrosine kinase

Mechanism of Action

Btk-IN-32 exerts its effects by covalently binding to a cysteine residue at position 481 in the adenosine triphosphate binding site of Bruton tyrosine kinase. This irreversible binding inhibits the kinase activity of Bruton tyrosine kinase, thereby blocking downstream signaling pathways involved in B-cell activation, proliferation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Btk-IN-32

This compound is unique due to its specific binding affinity and selectivity for Bruton tyrosine kinase. It has shown promising results in preclinical studies, demonstrating potent inhibition of Bruton tyrosine kinase and effective suppression of B-cell signaling pathways. This makes it a valuable tool for studying Bruton tyrosine kinase-related diseases and developing new therapeutic agents .

Properties

Molecular Formula

C35H35ClN4O3S

Molecular Weight

627.2 g/mol

IUPAC Name

N-[3-(4-benzylpiperazin-1-yl)propyl]-5-[(3-chlorophenyl)methyl]-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxamide

InChI

InChI=1S/C35H35ClN4O3S/c36-29-11-6-10-27(22-29)25-40-31-23-28(14-15-33(31)44(43)32-13-5-4-12-30(32)35(40)42)34(41)37-16-7-17-38-18-20-39(21-19-38)24-26-8-2-1-3-9-26/h1-6,8-15,22-23H,7,16-21,24-25H2,(H,37,41)

InChI Key

DWERBXWKJZHGBE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC3=C(C=C2)S(=O)C4=CC=CC=C4C(=O)N3CC5=CC(=CC=C5)Cl)CC6=CC=CC=C6

Origin of Product

United States

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